molecular formula C16H16BrNO B5195046 N-(4-bromophenyl)-3-phenylbutanamide

N-(4-bromophenyl)-3-phenylbutanamide

Cat. No.: B5195046
M. Wt: 318.21 g/mol
InChI Key: QNNFZUJOXOYVTM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-phenylbutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a 4-bromophenyl group and a 3-phenyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility.

Properties

IUPAC Name

N-(4-bromophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFZUJOXOYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-phenylbutanamide typically involves the reaction of 4-bromoaniline with 3-phenylbutanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenylbutanamides.

Scientific Research Applications

N-(4-bromophenyl)-3-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Structural Analogs: Halogen Substituent Effects

Halogenated Phenyl Maleimides

  • N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM), N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM), and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) show comparable inhibitory potency against monoacylglycerol lipase (MGL) to N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM). This suggests halogen size (F, Cl, Br, I) has minimal impact on MGL inhibition, emphasizing the role of electronic effects over steric factors .

Halogenated Acetamide Derivatives

  • Antimicrobial studies reveal that electron-withdrawing groups (e.g., –Br, –Cl, –NO₂) at para positions enhance activity. For example, N-(4-bromophenyl)thiazol-2-yl acetamide derivatives exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli, outperforming non-halogenated analogs .
Compound Target Pathogen MIC (µmol/L) Reference
N-(4-Bromophenyl)acetamide S. aureus 13–27
N-(4-Chlorophenyl)acetamide C. albicans 27–35
Non-halogenated analog E. coli >250

FPR2 Agonists

  • Pyridazinone derivatives with N-(4-bromophenyl) groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as potent FPR2 agonists (calcium mobilization EC₅₀ < 1 μM). Methoxybenzyl substituents further modulate selectivity between FPR1 and FPR2 receptors .

Anti-CoV Activity

  • The 4-bromophenyl moiety is critical in Derivative 6 (EC₅₀ = 5.5 μM), a SARS-CoV-2 inhibitor structurally related to K22 , highlighting its role in viral entry or replication interference .

Lipophilicity and Bioavailability

Compound Molecular Weight logP Application
N-(4-Bromophenyl)-3-phenylbutanamide 372.61 ~4.5 Antimicrobial, FPR2 agonists
N-(4-Chlorophenyl)-3-methylbutanamide 256.72 ~3.8 Enzyme inhibition
N-(4-Iodophenyl)maleimide 317.10 ~3.9 MGL inhibition

Contradictions and Context-Dependent Effects

  • While halogen size minimally affects MGL inhibition , antimicrobial activity heavily depends on electron-withdrawing substituents (e.g., –Br > –Cl in MIC values) . This dichotomy underscores the need for target-specific optimization.

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